molecular formula C30H28N4OS B12222713 2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-methylphenyl)acetamide

2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B12222713
M. Wt: 492.6 g/mol
InChI Key: KZEBHERSWNPFCX-UHFFFAOYSA-N
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Description

2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a complex organic compound with the molecular formula C30H28N4OS It is characterized by a pyrazolo[1,5-a]pyrimidine core structure, which is a fused heterocyclic system

Preparation Methods

The synthesis of 2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization at specific positions to introduce the benzyl, dimethyl, phenyl, and sulfanyl groups. The final step involves the acylation of the amine group with 3-methylphenylacetic acid. Reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. This can result in various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar compounds to 2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-methylphenyl)acetamide include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share the same core structure but differ in the substituents attached to the core. Examples include:

  • 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
  • 3-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylbutan-2-one

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C30H28N4OS

Molecular Weight

492.6 g/mol

IUPAC Name

2-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C30H28N4OS/c1-20-11-10-16-25(17-20)32-27(35)19-36-30-26(18-23-12-6-4-7-13-23)21(2)31-29-28(22(3)33-34(29)30)24-14-8-5-9-15-24/h4-17H,18-19H2,1-3H3,(H,32,35)

InChI Key

KZEBHERSWNPFCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5

Origin of Product

United States

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